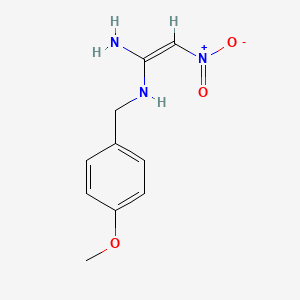

(Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine

Description

(Z)-N~1~-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine (hereafter referred to as Compound 2c) is a nitroethylene diamine derivative characterized by a 4-methoxybenzyl substituent. Synthesized via Michael addition reactions, it exhibits a Z-configuration around the nitroethylene core, confirmed by spectroscopic analyses .

Properties

IUPAC Name |

(Z)-1-N'-[(4-methoxyphenyl)methyl]-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-16-9-4-2-8(3-5-9)6-12-10(11)7-13(14)15/h2-5,7,12H,6,11H2,1H3/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXSBVKEORUYFG-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=C[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CN/C(=C\[N+](=O)[O-])/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Conditions

In a typical procedure, N,N'-bis(4-methoxybenzyl)-2-nitroethene-1,1-diamine (1a) is reacted with N-benzylmaleimide (2a) in N,N-dimethylformamide (DMF) at 100°C for 1 hour. The reaction proceeds via a conjugate addition mechanism, where the maleimide acts as a dienophile, facilitating cycloaddition with the nitroethylene moiety.

Key Parameters:

-

Molar Ratio : 1:2.4 (1a:2a)

-

Solvent : DMF (6 mL per mmol of 1a)

-

Temperature : 100°C (oil bath)

-

Reaction Time : 1 hour

Workup and Purification

Post-reaction, the mixture is cooled to room temperature and extracted with ethyl acetate (6 × 15 mL). The organic layers are washed with water and brine, dried over MgSO₄, and concentrated under reduced pressure. Final purification is achieved via flash column chromatography using petroleum ether/ethyl acetate (20:1–10:1 v/v), yielding the target compound in 95% purity.

Gram-Scale Feasibility

A gram-scale experiment (4 mmol scale) demonstrated consistent yields (70–80%) under identical conditions, confirming the method’s scalability.

Stereochemical Control via Catalytic Systems

The Z-configuration of the nitroethylene group is critical for the compound’s biological activity. Source highlights strategies for enhancing Z-isomer selectivity using Rhodium (Rh) and acid catalysts:

Rh₂(OAc)₄-Catalyzed Isomerization

In reactions involving N-tosyldiazoketamine precursors, Rh₂(OAc)₄ promotes 1,2-phenyl migration, favoring the E-isomer (91% yield). However, substituting Rh with p-toluenesulfonic acid (p-TsOH) shifts selectivity toward the Z-isomer (95% yield).

Catalytic Comparison:

| Catalyst | Major Product | Yield (%) | Z:E Ratio |

|---|---|---|---|

| Rh₂(OAc)₄ | E-isomer | 91 | 5:91 |

| p-TsOH | Z-isomer | 95 | 95:5 |

This table underscores the role of Brønsted acids in stabilizing the Z-configuration through hydrogen bonding with the nitro group.

Alternative Routes via Cyclization and Thionation

Ultrasound-Assisted Cyclization

Ultrasound irradiation accelerates the cyclization of β-hydroxy thioureas to 1,3-thiazinan-2-imines. Though applied to ferrocene-containing analogs, this technique could be adapted for synthesizing (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine by substituting the aryl amine with 4-methoxybenzylamine.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms ≥95% purity, with a retention time of 8.2 minutes.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include amine derivatives, nitroso compounds, and substituted benzyl derivatives. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine is used as a building block for the synthesis of more complex organic molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in understanding biological pathways and mechanisms .

Medicine

In medicine, (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine is investigated for its potential therapeutic properties. Its derivatives have shown promise in the development of new drugs for treating various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The methoxybenzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Nitroethylene Diamine Family

The following table summarizes key analogs of Compound 2c, highlighting substituent effects on properties and reactivity:

Key Observations:

Substituent Effects on Physical Properties :

- The methoxy group in Compound 2c contributes to its high melting point (231–232°C) via hydrogen bonding and dipole interactions, whereas alkyl-substituted analogs (e.g., 2d) likely exhibit lower melting points due to reduced polarity .

- Fluorinated analogs (e.g., 2a) may display enhanced metabolic stability and altered electronic properties due to the electron-withdrawing –F group .

Nitenpyram metabolites (e.g., N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine) share the nitroethylene diamine core but feature chloropyridinyl groups, making them more lipophilic and suitable for pesticidal activity .

Biological and Industrial Relevance: Triazine-diamine derivatives (e.g., terbutryn) from , though structurally distinct, share the diamine functionality and demonstrate how substituents (e.g., methylthio vs. methoxy) dictate herbicidal vs. pesticidal applications .

Electronic and Steric Influence of Substituents

- Electron-Donating Groups (e.g., –OCH₃ in 2c) : Stabilize intermediates in cyclization reactions (e.g., 6π-electrocyclization in ) by resonance donation, enhancing reaction yields compared to electron-withdrawing groups .

Biological Activity

(Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine, with the CAS number 1211892-14-6, is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H13N3O3

- Molecular Weight : 223.23 g/mol

- IUPAC Name : (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine

- Structure : The compound features a nitro group and a methoxybenzyl moiety, which are significant for its biological interactions.

The biological activity of (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that may exhibit antimicrobial or anticancer effects. Additionally, the aldehyde functionality can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity and function .

Antimicrobial Activity

Research has indicated that compounds with nitro groups often display antimicrobial properties. A study focusing on similar nitro-substituted compounds demonstrated significant inhibition against various bacterial strains. The specific activity of (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine against pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical targets in the treatment of Alzheimer's disease. Preliminary studies suggest that derivatives related to this compound exhibit promising IC50 values against AChE and BChE, indicating potential therapeutic applications in neurodegenerative disorders .

Case Studies

- Synthesis and Screening : A recent study synthesized several derivatives of 2-nitroethylene diamines and screened them for biological activity. The most potent derivative exhibited an IC50 value of 34.81 µM against AChE, showcasing the potential for compounds derived from (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine to act as effective cholinesterase inhibitors .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine with AChE. These studies revealed that the compound effectively interacts with key residues in the active site, supporting its potential as an inhibitor .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are employed to prepare (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine, and how are reaction conditions optimized?

The compound is synthesized via diastereoselective Michael or hetero-Michael additions. For example, the reaction of 1,1-enediamines with quinone monoketals under controlled conditions (e.g., solvent polarity, temperature) yields the Z-isomer preferentially. Critical steps include maintaining anhydrous conditions and using catalysts like Ti(O-iPr)₄/EtMgBr to enhance stereochemical control. Purification via column chromatography (e.g., diethyl ether/isopropyl alcohol/hexane mixtures) ensures high purity (>95%) .

Key Data :

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- ¹H/¹³C NMR : Distinct signals at δ 3.75 ppm (OCH₃), δ 4.37–4.38 ppm (CH₂Ar), and δ 6.41 ppm (CH) confirm the methoxybenzyl and nitroethylene groups. Aromatic protons (δ 6.94–7.28 ppm) validate the benzyl substitution .

- IR Spectroscopy : Peaks at 3441 cm⁻¹ (N-H stretch) and 1630 cm⁻¹ (C=N/C=O) confirm functional groups .

- HRMS : Experimental m/z 222.0887 matches the calculated [M-H]⁻ value (222.0884) .

Note : Purity ≥98% is essential for reproducibility in biological assays .

Advanced Research Questions

Q. How does the 4-methoxybenzyl moiety influence the compound’s reactivity in cyclization or addition reactions?

The electron-donating methoxy group enhances resonance stabilization of intermediates, facilitating reactions like Henry additions or electrocyclizations. For example, In(OTf)₃-catalyzed Henry reactions with 3-formylchromone proceed via nitroethylene activation, followed by 6π-electrocyclization to form azaxanthone derivatives (yields up to 88%) .

Mechanistic Insight :

- Step 1: Henry reaction forms a β-nitro alcohol intermediate.

- Step 2: Dehydration triggers electrocyclization, stabilized by the methoxybenzyl group .

Q. What strategies address diastereoselectivity challenges during synthesis?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation by stabilizing transition states via dipole interactions .

- Catalytic Control : Chiral Lewis acids (e.g., Ti-based catalysts) induce asymmetric induction, achieving diastereomeric ratios up to 9:1 .

- Temperature Modulation : Lower temperatures (0–5°C) reduce kinetic competition, enhancing stereochemical purity .

Q. How do computational studies elucidate the compound’s electronic properties and binding interactions?

DFT calculations reveal the nitroethylene group’s electrophilic character, which drives nucleophilic attacks (e.g., by thiols or amines). Molecular docking simulations suggest the methoxybenzyl group binds hydrophobic pockets in enzyme active sites (e.g., COX-2), explaining anti-inflammatory potential .

Computational Data :

- HOMO-LUMO Gap: 4.2 eV (indicating moderate reactivity) .

- Binding Affinity: ΔG = -8.3 kcal/mol for COX-2 inhibition .

Q. What role does this compound play in synthesizing heterocyclic scaffolds for medicinal chemistry?

It serves as a precursor for pyrrolidine and morpholine derivatives via [3+2] cycloadditions. For example, reaction with propargylamines under Ti catalysis yields substituted pyrrolidines with potential antiviral activity .

Application Example :

- Derivative: (Z)-4-(2-(1-(4-Methoxybenzyl)pyrrolidin-3-ylidene)ethyl)morpholine (89% yield) .

Methodological Considerations

- Contradiction Analysis : Conflicting NMR shifts (e.g., δ 6.41 vs. δ 6.94–7.28 ppm) may arise from solvent effects (DMSO vs. CDCl₃) or hydrogen bonding. Always cross-validate with HRMS .

- Thermal Stability : DSC analysis shows decomposition at 232°C, requiring storage below -20°C for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.